5-(1H-tetrazol-1-yl)-1-naphthol
Description
The exploration of novel molecular architectures is a cornerstone of chemical research, driving innovations across various scientific disciplines. Within this pursuit, the strategic combination of well-established chemical scaffolds to create new compounds with unique properties is a particularly fruitful approach. 5-(1H-tetrazol-1-yl)-1-naphthol is a prime example of such a design, integrating a nitrogen-rich heterocyclic tetrazole ring with a polycyclic aromatic naphthol system. This unique amalgamation holds significant academic interest due to the potential for novel chemical reactivity and diverse applications.
The tetrazole and naphthol moieties are independently recognized as "privileged scaffolds" in organic and medicinal chemistry, a testament to their recurring presence in a wide array of functional molecules.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a synthetic creation not found in nature. nih.gov Its prominence stems from its role as a bioisostere for the carboxylic acid group, a common functional group in biologically active molecules. beilstein-journals.orgrsc.org This substitution can lead to improved metabolic stability, lipophilicity, and bioavailability of drug candidates. beilstein-journals.orgrsc.org Beyond its use in pharmaceuticals, the high nitrogen content of tetrazoles makes them valuable in materials science, particularly in the development of high-energy materials and gas generators. nih.govacs.org The synthesis of tetrazole derivatives is an active area of research, with multicomponent reactions offering efficient pathways to diverse and complex structures. beilstein-journals.orgacs.org
The naphthol scaffold, a derivative of naphthalene (B1677914) bearing a hydroxyl group, is a fundamental building block in organic synthesis. ijpsjournal.comwikipedia.org 1-Naphthol (B170400), in particular, serves as a precursor to a variety of compounds, including insecticides and pharmaceuticals. wikipedia.org Its aromatic nature and the reactivity of the hydroxyl group allow for a wide range of chemical transformations, including azo coupling to form dyes. wikipedia.org Naphthol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.commdpi.comnih.gov
Below is an interactive data table summarizing the key properties of the parent scaffolds.
| Property | Tetrazole | 1-Naphthol |
| Chemical Formula | CH₂N₄ | C₁₀H₈O |
| Molar Mass | 70.05 g/mol | 144.17 g/mol wikipedia.org |
| Appearance | Crystalline solid | Colorless or white solid wikipedia.org |
| Key Feature | Bioisostere of carboxylic acid beilstein-journals.orgrsc.org | Aromatic hydroxyl compound |
| Primary Applications | Medicinal chemistry, materials science nih.govacs.orgresearchgate.net | Dyes, insecticides, pharmaceuticals wikipedia.org |
The fusion of heterocyclic and aromatic ring systems, as seen in this compound, is a powerful strategy in molecular design. Such fused systems often exhibit unique electronic and steric properties that are not simply the sum of their individual components. fiveable.memsu.edu These novel properties can lead to enhanced biological activity, new photochemical behaviors, or unique material characteristics. airo.co.in
The academic importance of these fused systems lies in several key areas:
Drug Discovery: The combination of a pharmacologically active heterocycle with an aromatic scaffold can lead to new drug candidates with improved efficacy and selectivity. airo.co.in The rigid structure of fused systems can also help in understanding drug-receptor interactions. uomustansiriyah.edu.iq
Materials Science: Fused aromatic and heterocyclic compounds are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). msu.edu
Catalysis: Complex fused ligands are used to create highly selective and efficient catalysts for a variety of organic transformations.
The study of these systems pushes the boundaries of synthetic chemistry, requiring the development of new and innovative methods to construct these complex molecular architectures. airo.co.in
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure allows for informed speculation on its potential role and significance within advanced organic chemistry. The compound can be viewed as a molecular chimera, bringing together the established attributes of its parent scaffolds.
Further research into this specific compound would likely focus on its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and computational analysis to understand its three-dimensional structure and electronic distribution. Subsequent studies might explore its utility as a building block in the synthesis of more complex molecules or investigate its potential biological or material properties, drawing inspiration from the known applications of its constituent tetrazole and naphthol functionalities.
Structure
3D Structure
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-(tetrazol-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |
InChI Key |
FYCYWZROLGBZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1h Tetrazol 1 Yl 1 Naphthol
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent parts: a functionalized 1-naphthol (B170400) and a tetrazole unit or its synthetic equivalent.
Preparation of Substituted Naphthol Intermediates
The journey towards 5-(1H-tetrazol-1-yl)-1-naphthol begins with the synthesis of a 1-naphthol derivative bearing a suitable functional group at the 5-position. This group is chosen for its ability to be either converted into a tetrazole ring or to participate in a coupling reaction with a pre-formed tetrazole. Key intermediates include 5-amino-1-naphthol (B160307) and 5-cyano-1-naphthol.
5-Amino-1-naphthol is a primary precursor, often synthesized by the reduction of 5-nitro-1-naphthol. ontosight.ai This nitro-substituted naphthol can be obtained through the nitration of 1-naphthol, though careful control of reaction conditions is necessary to achieve the desired regioselectivity. Alternatively, 5-amino-1-naphthol can be prepared from 1,5-dihydroxynaphthalene. It serves as a versatile starting point, with its amino group providing a handle for diazotization and subsequent conversion to a tetrazole. ontosight.aiguidechem.comnih.gov
5-Cyano-1-naphthol represents another critical intermediate. The cyano group is a direct precursor to the tetrazole ring via cycloaddition with an azide (B81097). The synthesis of 5-cyanophthalide, a related bicyclic system, has been achieved from 5-carboxyphthalide (B1580894) through multi-step processes involving the formation of an amide and subsequent dehydration. myexperiment.orggoogle.com Analogous transformations on the naphthalene (B1677914) scaffold, starting from 5-carboxy-1-naphthol, could provide access to 5-cyano-1-naphthol.
Synthesis of Tetrazole Precursors for Coupling Reactions
When the strategy involves coupling a pre-formed tetrazole to the naphthol core, the synthesis of a suitable tetrazole derivative is required. For instance, a halogenated tetrazole could be coupled with a metallated naphthol, or vice versa. The synthesis of 5-substituted-1H-tetrazoles is well-established, often proceeding through the reaction of nitriles with sodium azide, frequently catalyzed by metal salts like those of zinc or copper. organic-chemistry.orglookchem.com
Direct Tetrazolyl Annulation Approaches
This strategy focuses on forming the tetrazole ring directly onto the naphthalene skeleton, typically starting from a nitrile precursor.
Optimization of Reaction Conditions for Tetrazole Ring Formation
The conversion of a nitrile, such as 5-cyano-1-naphthol, to a tetrazole is most commonly achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of solvent, temperature, and the presence of catalysts or additives. Solvents can range from high-boiling polar aprotics like DMF to greener alternatives like water or deep eutectic solvents. organic-chemistry.orglookchem.com Microwave-assisted synthesis has also been shown to accelerate the conversion of less reactive nitriles. organic-chemistry.org
| Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| ZnBr₂ | H₂O | 100 | 12-24 | >90 |
| Cu(OAc)₂ | ChCl-Urea (DES) | 100 | 12 | 68-90 |
| L-proline | DMSO | 120 | 2-6 | >90 |
| NaN₃/I₂ | DMF | 120 | 12 | 85-95 |
This table presents typical conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which are analogous to the formation of the tetrazole ring on a 5-cyano-1-naphthol precursor. Data compiled from various sources on tetrazole synthesis. organic-chemistry.orglookchem.com
Catalytic Systems in Tetrazole Synthesis
A variety of catalytic systems have been developed to facilitate the [3+2] cycloaddition of azides to nitriles, making the reaction more efficient and expanding its substrate scope. Zinc salts, such as ZnBr₂ or ZnCl₂, are highly effective catalysts, particularly in aqueous media. organic-chemistry.org Copper(II) acetate (B1210297) has been employed successfully in deep eutectic solvents, offering an environmentally benign reaction medium. lookchem.com Organocatalysts, such as L-proline, have also emerged as effective promoters for this transformation. organic-chemistry.org These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.
Naphthol Coupling with Pre-formed Tetrazole Moieties
An alternative to direct annulation is the coupling of a functionalized naphthol with a pre-formed tetrazole ring. A plausible route would involve a metal-catalyzed cross-coupling reaction, such as an Ullmann-type coupling. This would typically involve reacting a halo-naphthol, for example, 5-bromo-1-naphthol, with 1H-tetrazole in the presence of a copper catalyst. researchgate.net The Ullmann reaction has been historically significant for the formation of C-N bonds and continues to be a valuable tool in organic synthesis. researchgate.net Optimization of this coupling would involve screening various copper sources, ligands, bases, and reaction temperatures to achieve efficient formation of the desired C-N bond between the naphthol ring and the tetrazole nitrogen.
C-N Cross-Coupling Methodologies for Tetrazolyl-Naphthol Linkage
The direct formation of the C-N bond between the naphthol and tetrazole rings is a primary strategy for synthesizing the target molecule. This can be effectively achieved using palladium- or copper-catalyzed cross-coupling reactions. A plausible and efficient route would involve the N-arylation of 1H-tetrazole with a suitably functionalized naphthol derivative, such as 5-bromo-1-naphthol. guidechem.comchemicalbook.comnih.gov
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming C-N bonds. The use of copper nanoparticles as a catalyst has been shown to be effective for the N-arylation of various NH-heterocycles with aryl halides. researchgate.net This approach could be adapted for the synthesis of this compound.
Table 1: Proposed Copper-Catalyzed C-N Cross-Coupling
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Potential Advantage |
|---|---|---|---|---|---|
| 5-Bromo-1-naphthol | 1H-Tetrazole | CuI or Cu Nanoparticles | K₃PO₄ or Cs₂CO₃ | DMSO or DMF | Cost-effective and established methodology. researchgate.net |
Alternatively, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) offers another powerful tool. These reactions often utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of aryl halides with a wide range of amines and heterocycles. A direct C-H arylation of 1-substituted tetrazoles using a Pd/Cu co-catalytic system has also been developed, which could be conceptually reversed for the N-arylation of 1H-tetrazole with 5-bromo-1-naphthol. researchgate.net
Table 2: Proposed Palladium-Catalyzed C-N Cross-Coupling
| Starting Material | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| 5-Bromo-1-naphthol | 1H-Tetrazole | Pd₂(dba)₃ | XPhos or tBuBrettPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane |
Regioselective Coupling Strategies at the Naphthol Ring System
A significant challenge in the synthesis of substituted tetrazoles is controlling the regioselectivity of the N-substitution. 1H-Tetrazole has two possible sites for substitution, the N1 and N2 positions, leading to the formation of two regioisomers. For the target compound, this compound, selective formation of the N1-isomer is required.
Studies on the N-alkylation and N-arylation of tetrazoles have shown that the ratio of N1 to N2 isomers can be influenced by several factors, including the nature of the substrate, the catalyst, the solvent, and the base used. mdpi.comnih.gov For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, two separable regioisomers were obtained. mdpi.com The synthesis of 1,5-disubstituted tetrazoles is well-established through the 1,3-dipolar cycloaddition of nitriles and azides, which inherently leads to a specific substitution pattern on the tetrazole ring that can be further functionalized. nih.gov
To achieve regioselective N1-arylation on the tetrazole ring, one could employ a strategy where the tetrazole ring is formed from a precursor already attached to the naphthol moiety. For example, starting with 5-amino-1-naphthol, the amino group could be converted to a nitrile, which would then undergo a [3+2] cycloaddition with an azide to form the 5-substituted tetrazole. Subsequent N-alkylation or arylation would still present the challenge of regioselectivity. A more direct approach to control regioselectivity might involve the use of specific directing groups or carefully optimized reaction conditions for the C-N coupling reaction.
Multicomponent Reaction (MCR) Approaches to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis. nih.govacs.org
An Ugi-tetrazole four-component reaction (UT-4CR) could be envisioned for the synthesis of the target compound. This would likely involve an amine, a carbonyl compound, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). A potential starting material for this approach is 5-amino-1-naphthol, which would serve as the amine component. ontosight.ainih.gov
Table 3: Proposed Ugi-Tetrazole Multicomponent Reaction
| Amine Component | Carbonyl Component | Isocyanide | Azide Source | Solvent | Potential Outcome |
|---|---|---|---|---|---|
| 5-Amino-1-naphthol | Formaldehyde | tert-Butyl isocyanide | TMSN₃ | Methanol | Direct formation of a precursor to this compound. |
The reaction would yield a 1,5-disubstituted tetrazole where the naphthol moiety is attached at the N1 position. The other substituent at the C5 position would depend on the carbonyl and isocyanide components used. Subsequent chemical transformations would be necessary to arrive at the final target structure. The development of electrochemical multicomponent reactions (e-MCR) also presents a modern and highly modular approach for preparing diverse tetrazoles from simple feedstocks. nih.govrsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key aspects include the use of non-toxic solvents and reusable catalysts.
There is a growing trend towards using water as a solvent for organic reactions to reduce the reliance on volatile and often toxic organic solvents. The synthesis of 1-aminoalkyl-2-naphthols via a one-pot three-component reaction has been successfully demonstrated using grindstone chemistry, a solvent-free method. ijcmas.com Similarly, MCRs for synthesizing aminobenzylnaphthols have been conducted under solvent-free conditions. mdpi.com
For the synthesis of tetrazoles, water has been shown to be a viable solvent. For instance, the reaction of nitriles with sodium azide to form 5-substituted 1H-tetrazoles can be effectively catalyzed by zinc salts in water. chemicalbook.com These methodologies could be adapted for the proposed synthetic routes to this compound, particularly for the C-N coupling or MCR steps.
The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. For the N-arylation steps, copper nanoparticles have been reported as an effective and reusable catalyst system. researchgate.net Other heterogeneous catalysts, such as copper(I) oxide, have also been used for the N-arylation of azoles. organic-chemistry.org Employing such catalysts would simplify product purification and reduce waste by allowing the catalyst to be recovered and reused over multiple reaction cycles.
Table 4: Green Chemistry Approaches to Synthesis
| Synthetic Step | Green Approach | Example Catalyst/Condition | Reference Analogy |
|---|---|---|---|
| C-N Cross-Coupling | Aqueous Medium | Zinc salt catalyst in water | Synthesis of 5-substituted 1H-tetrazoles from nitriles. chemicalbook.com |
| C-N Cross-Coupling | Reusable Catalyst | Heterogeneous Copper(I) oxide | N-arylation of azoles. organic-chemistry.org |
| Multicomponent Reaction | Solvent-Free | Grindstone Chemistry | Synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com |
Chemical Reactivity and Derivatization of 5 1h Tetrazol 1 Yl 1 Naphthol
Reactivity of the Naphtholic Hydroxyl Group
The hydroxyl group attached to the naphthalene (B1677914) ring is phenolic in nature, making it weakly acidic and a potent nucleophile upon deprotonation. This functionality is a key site for various chemical modifications.
The naphtholic hydroxyl group of 5-(1H-tetrazol-1-yl)-1-naphthol can readily undergo esterification and etherification. Esterification is typically achieved by reacting the naphthol with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by a strong acid or facilitated by a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.
Etherification involves the conversion of the hydroxyl group into an ether. A common method for this transformation is the Williamson ether synthesis, where the naphthol is first treated with a base, such as sodium hydride or potassium carbonate, to form a naphthoxide salt. This salt then acts as a nucleophile, reacting with an alkyl halide or other alkylating agents to form the corresponding ether derivative.
O-alkylation and O-acylation are specific methodologies for etherification and esterification, respectively. O-alkylation introduces an alkyl group onto the hydroxyl oxygen, while O-acylation introduces an acyl group.
O-Alkylation: This reaction typically proceeds by treating the naphthol with an alkylating agent (e.g., alkyl halides like methyl iodide or benzyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The choice of base and solvent can influence the reaction's efficiency and selectivity. nih.gov
O-Acylation: This is commonly performed using acylating agents such as acetyl chloride or acetic anhydride. The reaction can be carried out in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl).
Below is a table summarizing these general transformation methodologies.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Naphthyl ether |
| O-Acylation | Acyl halide (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Naphthyl ester |
The oxygen atom of the naphtholic hydroxyl group, with its lone pairs of electrons, can act as a Lewis base and coordinate with various metal ions. Upon deprotonation, the resulting naphthoxide is an even stronger ligand. This allows this compound to form a variety of metal complexes. The coordination can be monodentate through the hydroxyl oxygen, or it can exhibit bidentate or polydentate behavior if the nitrogen atoms of the tetrazole ring also participate in binding, forming stable chelate rings. The formation of such complexes is critical in the development of coordination polymers and materials with specific electronic or catalytic properties. rsc.orgrsc.org
Reactivity of the Tetrazole Moiety
The tetrazole ring is an aromatic, electron-rich heterocycle containing four nitrogen atoms. Its reactivity is characterized by the potential for substitution on the nitrogen atoms and its existence in different tautomeric forms in the parent 5-substituted tetrazoles.
For 5-substituted-1H-tetrazoles, alkylation is a common derivatization method that typically yields a mixture of 1,5- and 2,5-disubstituted regioisomers. nanomedicine-rj.commdpi.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the base used. nanomedicine-rj.comrsc.org In the case of this compound, the tetrazole ring is already substituted at the N-1 position. Subsequent alkylation or acylation would occur on one of the remaining nitrogen atoms (N-2, N-3, or N-4).
Alkylation of 1-substituted tetrazoles with alkyl halides in the presence of a base generally leads to the formation of a tetrazolium salt. N-acylation can also occur, though N-acyl tetrazoles can be highly reactive intermediates. beilstein-journals.org For instance, the degradative acylation of some 5-substituted-1H-tetrazoles is a known route for synthesizing 1,3,4-oxadiazoles. beilstein-journals.org
The table below outlines typical conditions for N-alkylation of tetrazole rings.
| Reaction | Reagents & Conditions | Typical Outcome |
| N-Alkylation | Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Mixture of N-alkylated regioisomers |
Studies on N-benzoyl 5-(aminomethyl)tetrazole have shown that N-alkylation with benzyl bromide yields two separable regioisomers, the 1,5- and 2,5-disubstituted products. mdpi.com The regioselectivity often favors the N-2 isomer due to a combination of electronic and steric factors. rsc.orgorganic-chemistry.org
For 5-substituted tetrazoles bearing a proton on a ring nitrogen, two major tautomeric forms exist: the 1H- and 2H-tautomers. researchgate.netthieme-connect.com In solution, there is often an equilibrium between these two forms, although the 1H-tautomer is generally predominant. nih.gov In the gas phase, the 2H-tautomer is often more stable. nih.govwikipedia.org
This tautomerism is fundamental to understanding the reactivity of the tetrazole ring, especially in alkylation reactions. Deprotonation of a 5-substituted-1H-tetrazole results in a tetrazolate anion, which is an ambident nucleophile with negative charge delocalized over the nitrogen atoms. Alkylation can then occur at different nitrogen positions, leading to the formation of different regioisomers. researchgate.net The observed product ratio is dependent on whether the reaction is under kinetic or thermodynamic control, as well as the specific reaction conditions. researchgate.net
Since this compound is a 1-substituted tetrazole, it does not exhibit this N-H tautomerism. However, the nucleophilicity of the remaining nitrogen atoms (N-2, N-3, and N-4) is still influenced by the electronic properties of the substituents at the N-1 and C-5 positions, which dictates the regiochemical outcome of further derivatization reactions like alkylation or acylation.
Click Chemistry Applications Involving the Tetrazole Ring
The tetrazole ring is a valuable functional group in click chemistry, most notably in photo-triggered cycloaddition reactions. This type of reaction, often termed "photoclick chemistry," provides spatiotemporal control over ligation, making it a powerful tool for applications in materials science and biology. nih.govacs.org
The process is initiated by the photoirradiation of the tetrazole, typically with UV or visible light, which causes the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrile imine intermediate. This intermediate can then undergo a rapid 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to form a stable pyrazoline or pyrazole adduct, respectively. nih.govnih.gov A key advantage of this method is that it is often fluorogenic, with the resulting cycloadduct exhibiting fluorescence, which allows for easy monitoring of the reaction progress. nih.govnih.gov
For this compound, the naphthalene component can act as an intrinsic chromophore to facilitate photoactivation. Research on other naphthalene-derived tetrazoles has demonstrated their excellent reactivity in photoinduced cycloaddition reactions under 365-nm photoirradiation. nih.govnih.gov Upon reaction with an alkene, these naphthalene-containing tetrazoles form brightly fluorescent pyrazoline products. nih.gov This suggests that this compound is a promising candidate for photoclick chemistry, enabling its conjugation to various alkene-modified substrates. The reaction is catalyst-free and can proceed under mild, aqueous conditions, rendering it bioorthogonal. acs.org
Table 1: Representative Tetrazole-Alkene Photoclick Cycloaddition
| Tetrazole Precursor | Dipolarophile | Product | Key Features |
|---|---|---|---|
| Diaryltetrazole | Alkene | Fluorescent Pyrazoline | Photo-induced, catalyst-free, bioorthogonal. acs.org |
| Naphthalene-tetrazole | Alkene (e.g., methyl methacrylate) | Naphthyl-substituted Pyrazoline | Activated by 365-nm light; forms brightly fluorescent adducts. nih.gov |
| Phenyltetrazole | Alkyne | Pyrazole | Photo-induced cycloaddition to form a stable pyrazole ring. nih.gov |
Electrophilic Aromatic Substitution (EAS) on the Naphthol Core
The naphthol core of this compound is highly susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are primarily dictated by the powerful activating and ortho, para-directing effect of the hydroxyl group at the C1 position. wikipedia.orgwikipedia.org This strong activation means that electrophilic attack will be directed to the C2 (ortho) and C4 (para) positions.
The 5-(1H-tetrazol-1-yl) group, being attached to the other ring, is expected to have a less pronounced influence on the reactivity of the hydroxyl-bearing ring. Generally, 1-substituted tetrazole rings are considered electron-withdrawing and thus deactivating. researchgate.net This deactivating effect would primarily influence the ring to which it is attached (the C5-C8 ring), further favoring substitution on the activated, hydroxyl-containing ring (C1-C4). Therefore, electrophilic substitution reactions are predicted to occur selectively at the C2 and C4 positions of the this compound molecule.
The halogenation of this compound is expected to proceed readily at the activated C2 and C4 positions. Treatment with common halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in an appropriate solvent would likely yield a mixture of 2-halo, 4-halo, and 2,4-dihalo derivatives.
It is important to note that the halogenation of 1-naphthol (B170400) can be complex. Studies on the chlorination of 1-naphthol have shown that under certain conditions, the reaction can lead to the formation of non-aromatic 1-oxo-dihydronaphthalene derivatives through substitution and subsequent rearrangement. rsc.org This indicates that careful control of reaction conditions, such as temperature and stoichiometry of the halogenating agent, would be crucial to achieve selective aromatic substitution of this compound.
Table 2: Predicted Products of Halogenation of this compound
| Reagent | Expected Major Products |
|---|---|
| Br₂ | 2-Bromo-5-(1H-tetrazol-1-yl)-1-naphthol |
| 4-Bromo-5-(1H-tetrazol-1-yl)-1-naphthol | |
| 2,4-Dibromo-5-(1H-tetrazol-1-yl)-1-naphthol | |
| Cl₂ | 2-Chloro-5-(1H-tetrazol-1-yl)-1-naphthol |
| 4-Chloro-5-(1H-tetrazol-1-yl)-1-naphthol | |
| 2,4-Dichloro-5-(1H-tetrazol-1-yl)-1-naphthol |
Sulfonation: The sulfonation of 1-naphthol is a well-documented reaction that yields a mixture of sulfonic acid derivatives. google.comresearchgate.net Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) leads to the formation of 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid. google.comresearchgate.net The ratio of these isomers can be influenced by reaction temperature, with higher temperatures often favoring the formation of the 2-sulfonic acid. researchgate.net Applying these principles to this compound, sulfonation is expected to produce 5-(1H-tetrazol-1-yl)-1-hydroxynaphthalene-2-sulfonic acid and 5-(1H-tetrazol-1-yl)-1-hydroxynaphthalene-4-sulfonic acid. Using excess sulfonating agent can lead to disubstitution, yielding the 2,4-disulfonic acid derivative. google.com
Nitration: Nitration of 1-naphthol, typically using nitric acid in a suitable solvent, also results in substitution at the activated positions. Research has shown the formation of nitrated naphthols from 1-naphthol in the presence of nitrite under mild conditions. elifesciences.orgresearchgate.net For this compound, nitration is predicted to yield 2-nitro- and 4-nitro-5-(1H-tetrazol-1-yl)-1-naphthol. The strong activation by the hydroxyl group facilitates this reaction, although the specific conditions would determine the selectivity and yield.
Table 3: Predicted Products of Nitration and Sulfonation
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Sulfonation | H₂SO₄/SO₃ | 5-(1H-tetrazol-1-yl)-1-hydroxynaphthalene-2-sulfonic acid |
| 5-(1H-tetrazol-1-yl)-1-hydroxynaphthalene-4-sulfonic acid | ||
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(1H-tetrazol-1-yl)-1-naphthol |
| 4-Nitro-5-(1H-tetrazol-1-yl)-1-naphthol |
The Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution used to form new carbon-carbon bonds. wikipedia.org Given the highly activated nature of the naphthol ring, this compound is expected to be an excellent substrate for both Friedel-Crafts alkylation and acylation. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation (for alkylation) or an acylium ion (for acylation) as the electrophile. wikipedia.org
Consistent with the directing effect of the hydroxyl group, alkylation and acylation will occur at the C2 and C4 positions. Studies on 1-naphthol have demonstrated that the regioselectivity of Friedel-Crafts reactions can be controlled by the choice of solvent. For instance, ortho-selective alkylation can be achieved in non-coordinating solvents like toluene, while para-selective reactions are favored in coordinating solvents such as acetonitrile. nih.gov This suggests that selective functionalization of this compound at either the C2 or C4 position is feasible by carefully selecting the reaction conditions.
Table 4: Representative Friedel-Crafts Reactions on the Naphthol Core
| Reaction Type | Electrophile Source | Catalyst | Expected Product Position |
|---|---|---|---|
| Alkylation | R-X (Alkyl Halide) | AlCl₃ | C2 and C4 |
| Acylation | RCOCl (Acyl Chloride) | AlCl₃ | C2 and C4 |
| Hydroxyalkylation | Aldehyde/Ketone | Acid | C2 and C4 |
Metal-Catalyzed Cross-Coupling Reactions on this compound
While direct C-H functionalization is possible, a more versatile and common strategy for derivatizing aromatic rings involves metal-catalyzed cross-coupling reactions. This approach typically requires a precursor bearing a leaving group, such as a halogen or a triflate, at the desired position of functionalization.
The halogenated derivatives of this compound, synthesized as described in section 3.3.1, are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for constructing C-C, C-N, and C-O bonds. acs.orglibretexts.org
For example, a 4-bromo-5-(1H-tetrazol-1-yl)-1-naphthol derivative could undergo:
Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to introduce a new aryl or vinyl group at the C4 position. libretexts.org
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, yielding a 4-amino derivative. libretexts.org
Stille Coupling: Reaction with an organotin reagent to form a C-C bond. libretexts.org
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
The use of specialized palladium precursors, such as halogen-bridged methylnaphthyl palladium dimers, in combination with various phosphine (B1218219) or carbene ligands, has been shown to provide highly efficient catalytic systems for challenging coupling reactions involving naphthyl substrates. nih.gov This two-step sequence of halogenation followed by metal-catalyzed cross-coupling offers a powerful and modular approach to synthesizing a diverse library of functionalized derivatives of this compound.
Table 5: Potential Cross-Coupling Reactions on a Halogenated Naphthol Core
| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 4-Bromo-naphthol derivative | R-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl/Vinyl-naphthol |
| Buchwald-Hartwig | 4-Bromo-naphthol derivative | R₂NH | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-naphthol |
| Stille Coupling | 4-Bromo-naphthol derivative | R-Sn(Bu)₃ | Pd catalyst | 4-Aryl/Vinyl-naphthol |
| Heck Coupling | 4-Bromo-naphthol derivative | Alkene | Pd(OAc)₂, Ligand, Base | 4-Vinyl-naphthol |
Coordination Chemistry and Ligand Properties of 5 1h Tetrazol 1 Yl 1 Naphthol
Binding Modes and Chelation Sites
The versatility of 5-(1H-tetrazol-1-yl)-1-naphthol as a ligand stems from the presence of several potential donor atoms. The tetrazole ring contains four nitrogen atoms, and the naphthol group possesses a hydroxyl oxygen atom, all of which can potentially coordinate to a metal center.
The tetrazole moiety is a well-established functional group in coordination chemistry, capable of coordinating to metal ions in various ways. The nitrogen atoms of the tetrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal cation. In the case of 1-substituted tetrazoles, such as this compound, coordination typically involves one or more of the nitrogen atoms at positions 2, 3, and 4 of the tetrazole ring. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. Tetrazoles are known to act as both monodentate and bidentate ligands, and they can also bridge multiple metal centers, leading to the formation of coordination polymers.
The hydroxyl group of the naphthol moiety provides another key coordination site. Upon deprotonation, the resulting naphtholate oxygen atom is a hard donor, readily coordinating to a wide range of metal ions. The coordination of the naphtholic oxygen can lead to the formation of stable metal-oxygen bonds, and this interaction is a common feature in the coordination chemistry of phenolic compounds.
The presence of both the tetrazole ring and the naphtholic hydroxyl group in close proximity allows this compound to function as a bidentate or even a polydentate ligand. Chelation, the formation of a ring structure between a ligand and a metal ion, can significantly enhance the stability of the resulting complex. In this case, the ligand can coordinate to a metal center through one of the tetrazole nitrogen atoms and the naphtholic oxygen atom, forming a stable chelate ring. The geometry of the resulting complex will depend on the coordination preferences of the metal ion and the steric constraints of the ligand. The flexible nature of the tetrazole ring allows for various coordination modes, which can result in diverse three-dimensional structures. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, including solvothermal and hydrothermal techniques. rsc.org The characterization of these complexes is typically carried out using a combination of spectroscopic and crystallographic methods to elucidate their structure and properties.
Transition metals are expected to form a wide array of complexes with this compound due to their variable oxidation states and coordination geometries. The interaction of this ligand with transition metals such as copper, iron, nickel, cobalt, and zinc can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers. The magnetic and electronic properties of these complexes will be influenced by the choice of the metal ion and the specific coordination environment. For instance, copper(II) complexes with tetrazole-containing ligands have been shown to exhibit interesting magnetic properties. rsc.org
| Transition Metal | Potential Coordination Geometry | Potential Properties | Relevant Research Findings on Analogous Ligands |
|---|---|---|---|
| Copper (Cu) | Square planar, tetrahedral, or octahedral | Interesting magnetic properties, potential catalytic activity. | Binuclear copper(II) complexes with 5-methyltetrazole have been synthesized and structurally characterized. rsc.org |
| Iron (Fe) | Octahedral | Spin-crossover behavior, redox activity. | Energetic coordination compounds of iron(II) with 1-(azidomethyl)-5H-tetrazole have been reported. nih.govresearchgate.net |
| Nickel (Ni) | Square planar or octahedral | Catalytic applications, interesting electronic spectra. | Complexes of Ni(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized. nih.gov |
| Cobalt (Co) | Tetrahedral or octahedral | Magnetic and catalytic properties. | Coordination polymers of cobalt with 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole have been prepared and show magnetic ordering. rsc.org |
| Zinc (Zn) | Tetrahedral | Luminescence, sensing applications. | Zinc coordination polymers based on a naphthalene-dicarboxylate and a tetrazole-containing ligand have been synthesized and their photoluminescence properties studied. rsc.org |
The coordination chemistry of this compound with lanthanide and actinide elements is also an area of significant interest. Lanthanide ions, with their large ionic radii and high coordination numbers, can form complexes with unique photoluminescent and magnetic properties. The tetrazole and naphthol moieties can act as sensitizers, transferring absorbed energy to the lanthanide ion, which then emits light at its characteristic wavelength. While reports on actinide complexes with this specific ligand are scarce, the strong coordinating ability of the tetrazole and naphtholate groups suggests the potential for the formation of stable actinide complexes.
| Element Series | Potential Coordination Features | Potential Properties | Relevant Research Findings on Analogous Ligands |
|---|---|---|---|
| Lanthanides (e.g., Eu, Tb) | High coordination numbers, formation of luminescent complexes. | Photoluminescence, magnetic properties. | Lanthanide complexes with 4-(1H-tetrazol-5-yl)benzoic acid have been synthesized and their photoluminescent properties investigated. researchgate.net Water-soluble lanthanide(III) complexes of pyridine-tetrazole have been synthesized and show potential as MRI contrast agents. rsc.org |
| Actinides | Formation of stable complexes due to strong donor groups. | Exploration of f-element coordination chemistry. | While specific studies with this ligand are limited, the fundamental coordination chemistry suggests potential for complexation. |
Based on the comprehensive search for scientific literature, there is currently no available research focusing on the coordination chemistry and ligand properties of the specific compound This compound .
Therefore, it is not possible to generate an article that adheres to the provided outline and maintains scientific accuracy. The requested sections on main group element complexes, the influence of metal ions on the ligand's conformation and electronic structure, and its involvement in supramolecular assemblies such as coordination polymers and metal-organic frameworks (MOFs) cannot be addressed, as no studies on these aspects of "this compound" have been found.
To provide a scientifically accurate and verifiable article, published research data on the synthesis, characterization, and application of this specific compound in coordination chemistry is essential. Without such foundational research, any generated content would be speculative and not meet the required standards of accuracy and authoritativeness.
Advanced Spectroscopic and Structural Elucidation of 5 1h Tetrazol 1 Yl 1 Naphthol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 5-(1H-tetrazol-1-yl)-1-naphthol, providing unparalleled insight into the molecular framework, connectivity, and the spatial arrangement of atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping the intricate network of covalent bonds and spatial proximities within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the naphthol and tetrazole ring systems. For instance, the characteristic coupling patterns of the aromatic protons on the naphthyl ring can be traced, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals of the naphthyl and tetrazole rings by linking them to their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the naphthyl and tetrazole moieties, for example, by observing a correlation between the tetrazole proton and the carbon atom of the naphthyl ring at the point of attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are instrumental in determining stereochemistry and through-space proximities of atoms. For this compound, NOESY can reveal spatial relationships between the protons of the tetrazole ring and those on the naphthyl ring, providing insights into the preferred conformation of the molecule in solution.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through bonds | Mapping proton connectivity in the naphthyl ring system. |
| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals of the naphthyl and tetrazole rings. |
| HMBC | Long-range ¹H-¹³C correlations | Confirming the linkage between the tetrazole and naphthyl rings and identifying quaternary carbons. |
| NOESY | Through-space ¹H-¹H correlations | Determining the preferred solution-state conformation and spatial proximity of ring protons. |
Solid-State NMR for Polymorphic Analysis
In the solid state, molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe these different polymorphic forms. By analyzing the chemical shifts and line widths in solid-state ¹³C and ¹⁵N NMR spectra, researchers can distinguish between different crystal packing arrangements and molecular conformations present in various polymorphs of this compound. These spectral differences arise from the distinct local electronic environments experienced by the nuclei in each polymorphic form.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and high-resolution three-dimensional structure of a molecule in the solid state. This technique has been pivotal in understanding the precise atomic arrangement of this compound.
| Structural Parameter | Significance for this compound |
| Bond Lengths | Provides precise measurements of all covalent bonds within the molecule. |
| Bond Angles | Defines the geometry around each atom in the structure. |
| Torsion Angles | Determines the relative orientation of the naphthyl and tetrazole rings, defining the molecular conformation. |
Elucidation of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Beyond the individual molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions are critical:
Hydrogen Bonding: The hydroxyl (-OH) group of the naphthol moiety and the nitrogen atoms of the tetrazole ring are capable of participating in hydrogen bonding. SCXRD can precisely determine the geometry (donor-acceptor distances and angles) of these hydrogen bonds, which often form extensive networks and are primary drivers of the crystal packing.
π-π Stacking: The aromatic naphthyl rings can interact with each other through π-π stacking interactions. SCXRD analysis quantifies the distance and offset between stacked rings, providing insight into the nature and strength of these stabilizing interactions.
Co-crystallization Studies
Co-crystallization involves crystallizing a target molecule with another molecule (a co-former) to form a new crystalline solid with potentially different physical and chemical properties. SCXRD is the definitive method for confirming the formation of a co-crystal and for characterizing the new intermolecular interactions, such as hydrogen bonds or halogen bonds, that are formed between this compound and the co-former. These studies are crucial for understanding and engineering the solid-state properties of the compound.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.
The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. Analysis of related compounds allows for the assignment of these characteristic frequencies. nih.gov
A prominent feature in the IR spectrum is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the naphthol hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. The C-H stretching vibrations of the naphthalene (B1677914) ring are expected to appear in the 3000-3100 cm⁻¹ region.
The tetrazole ring exhibits several characteristic vibrations. The N-H stretching vibration within the tetrazole ring is typically observed in the 3200-2900 cm⁻¹ region, often as a series of weak, broad bands. pnrjournal.com The C=N and N=N stretching vibrations of the tetrazole ring are expected to produce sharp absorption bands in the 1400-1600 cm⁻¹ range. Furthermore, the C-N stretching vibration linking the naphthol and tetrazole moieties would likely be observed in the 1200-1300 cm⁻¹ region.
The aromatic C=C stretching vibrations of the naphthalene ring typically appear as a set of sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the naphthalene ring give rise to a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Naphthol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| N-H (Tetrazole) | Stretching | 3200-2900 (weak, broad) |
| C=N, N=N (Tetrazole) | Stretching | 1400-1600 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N (Linkage) | Stretching | 1200-1300 |
| C-H (Aromatic) | Bending | < 1400 |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the naphthalene ring are expected to be strong in the Raman spectrum.
Based on studies of similar naphthol compounds, strong Raman bands are anticipated around 1375 cm⁻¹ and 1389 cm⁻¹, corresponding to C-C and C-O stretching vibrations. researchgate.net The C-H in-plane bending modes of the naphthol ring are also expected to be visible. researchgate.net The tetrazole ring vibrations, while also present, may be less intense compared to the aromatic ring modes. The N-H stretching vibration in the Raman spectrum is generally less intense than in the IR spectrum. pnrjournal.com The high degree of symmetry in the naphthalene ring system often leads to distinct and well-resolved Raman bands, which can be sensitive to substitution patterns. researchgate.net
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Naphthalene Ring (Symmetric Stretch) | Strong intensity bands |
| C-C and C-O Stretching | ~1375 - 1389 |
| C-H In-plane Bending | ~1139 - 1264 |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides valuable information about the electronic structure and excited state properties of this compound.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore. Naphthol derivatives typically exhibit multiple absorption bands in the ultraviolet region corresponding to π → π* transitions. For 1-naphthol (B170400), absorption maxima are observed around 290 nm. aatbio.com The presence of the tetrazole substituent may cause a slight shift in the absorption bands (a bathochromic or hypsochromic shift) and alter the molar absorptivity due to electronic interactions between the two ring systems. Studies on related tetrazole-containing aromatic compounds have shown absorption bands in the UV region. ijpsonline.com
| Chromophore | Transition | Expected λmax (nm) |
| Naphthalene | π → π* | ~290 |
Upon excitation with UV light, this compound is expected to exhibit fluorescence, primarily originating from the naphthol moiety. 1-naphthol itself is known to be fluorescent, with an emission peak around 339 nm. aatbio.com The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For 1-naphthol, the quantum yield can be influenced by the solvent and the presence of other functional groups. rsc.org The tetrazole group could potentially quench the fluorescence of the naphthol fluorophore or lead to the appearance of new emission bands, depending on the nature of the electronic coupling between the two rings. In some cases, excited-state proton transfer (ESPT) can occur in naphthol derivatives, leading to dual emission. nih.gov The quantum yield of this compound would require experimental determination but can be compared to known values for similar compounds.
| Fluorophore | Expected λem (nm) | Notes |
| Naphthol | ~339 | The tetrazole substituent may influence the quantum yield and emission maximum. |
The spectroscopic properties of this compound are expected to be sensitive to the solvent polarity (solvatochromism) and the pH of the medium. The hydroxyl group of the naphthol and the acidic proton of the tetrazole ring can participate in hydrogen bonding with protic solvents, leading to shifts in the absorption and emission maxima.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Forms (if applicable)
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a sample, providing information on the absolute configuration and conformational properties of enantiomers.
For a molecule to be amenable to CD and ORD analysis, it must be chiral, meaning it is non-superimposable on its mirror image. In the case of this compound, the planar structure of the naphthol and tetrazole rings suggests that the molecule is achiral and would not exhibit enantiomeric forms. Therefore, it would not show a CD or ORD spectrum.
However, chirality could potentially arise in derivatives of this compound through several mechanisms:
Introduction of a Stereocenter: Substitution on either the naphthol or tetrazole ring with a group that creates a chiral center would result in enantiomers.
Atropisomerism: If significant steric hindrance restricts the free rotation around the single bond connecting the naphthyl group to the tetrazole ring, stable rotational isomers (atropisomers) that are non-superimposable mirror images could exist. This phenomenon is known to occur in other biaryl systems.
Should chiral derivatives of this compound be synthesized and their enantiomers resolved, chiroptical spectroscopy would be indispensable for their characterization. The resulting CD and ORD spectra would be expected to show Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. The sign and magnitude of these effects could be used to assign the absolute configuration of the enantiomers, often aided by quantum chemical calculations.
As of the current body of scientific literature, no studies detailing the resolution of enantiomers or the application of chiroptical spectroscopy to this compound or its immediate derivatives have been reported.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the structural elucidation of novel compounds. It provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways that offer insights into the compound's structure.
The molecular formula of this compound is C₁₁H₈N₄O. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Computed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₄O |
| Monoisotopic Mass | 212.0698 u |
| Average Mass | 212.207 u |
Data sourced from PubChem CID 16228090.
In the absence of specific experimental HRMS data for this compound, the expected fragmentation pathways can be inferred from studies on related tetrazole and naphthol compounds. The fragmentation of 5-substituted-1H-tetrazoles is known to be influenced by the mode of ionization.
Under positive ion electrospray ionization (ESI+), a common fragmentation pathway for 1,5-disubstituted tetrazoles is the elimination of a molecule of hydrazoic acid (HN₃). Another potential fragmentation is the loss of molecular nitrogen (N₂). For this compound, the following fragmentation patterns might be anticipated:
Loss of N₂: The extrusion of a stable nitrogen molecule is a common fragmentation for many nitrogen-containing heterocyclic compounds. This would result in a fragment ion with the elemental composition C₁₁H₈N₂O.
Cleavage of the Naphthyl-Tetrazole Bond: The bond connecting the naphthyl ring to the tetrazole ring could cleave, leading to fragments corresponding to the naphthol and tetrazole moieties.
Ring Opening of the Tetrazole: The tetrazole ring itself could undergo cleavage, leading to various smaller nitrogen-containing fragments.
Under negative ion electrospray ionization (ESI-), the fragmentation pathways may differ, potentially involving the loss of N₂.
Table 2: Plausible Key Fragment Ions of this compound in HRMS
| Proposed Fragment | Molecular Formula | Monoisotopic Mass (u) | Possible Origin |
| [M+H]⁺ | C₁₁H₉N₄O⁺ | 213.0776 | Protonated molecule |
| [M-N₂]⁺ | C₁₁H₈N₂O⁺ | 184.0637 | Loss of molecular nitrogen |
| [C₁₀H₇O]⁺ | C₁₀H₇O⁺ | 143.0497 | Cleavage to form naphthoxy cation |
| [CH₂N₄]⁺ | CH₂N₄⁺ | 70.0279 | Tetrazole-derived fragment |
| [M-HN₃]⁺ | C₁₁H₇NO⁺ | 169.0528 | Loss of hydrazoic acid |
It is important to note that these are predicted fragmentation pathways. Detailed experimental studies using HRMS are required to confirm the exact fragmentation behavior of this compound and to establish a definitive fragmentation scheme. Such studies would be invaluable for the unambiguous identification of this compound and its derivatives in various analytical applications.
Theoretical and Computational Studies on 5 1h Tetrazol 1 Yl 1 Naphthol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of molecules. For 5-(1H-tetrazol-1-yl)-1-naphthol, these computational methods provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A theoretical study on a related compound, 5-(4-chlorophenyl)-1H-tetrazole, utilized DFT to analyze its structural and electronic properties. researchgate.net For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized molecular geometry. researchgate.net
These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The electron density distribution, a key output of DFT calculations, would highlight the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. The molecular orbitals, which describe the wave-like behavior of electrons in the molecule, would also be calculated, providing a basis for analyzing electronic transitions and reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable asset in structural elucidation. iu.edu.sa By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts, when compared with experimental data, can confirm the proposed structure and help in the assignment of signals to specific nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' | - | 150.2 |
| C2' | 7.5 | 110.5 |
| C3' | 7.9 | 125.8 |
| C4' | 7.6 | 120.1 |
| C4a' | - | 128.9 |
| C5' | 8.1 | 126.4 |
| C6' | 7.7 | 124.3 |
| C7' | 7.4 | 125.1 |
| C8' | 7.8 | 122.6 |
| C8a' | - | 134.7 |
| C5 | - | 145.3 |
| N1-H | 9.8 | - |
| OH | 10.2 | - |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. The numbering of the naphthol ring is primed to distinguish it from the tetrazole ring.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups in a molecule. Theoretical vibrational frequency calculations using DFT can provide a complete vibrational spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. The analysis of these modes can provide a detailed understanding of the molecule's dynamics. For this compound, characteristic frequencies for the O-H stretch, N-H stretch, C=C stretching in the naphthol ring, and the vibrations of the tetrazole ring would be predicted.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3450 |
| N-H Stretch | 3150 |
| Aromatic C-H Stretch | 3050-3100 |
| C=C Stretch (Naphthol) | 1500-1600 |
| Tetrazole Ring Stretch | 1400-1480 |
| C-N Stretch | 1350 |
| O-H Bend | 1250 |
| C-O Stretch | 1200 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthol ring, while the LUMO may be distributed over the tetrazole ring and the naphthol system. The calculated HOMO-LUMO gap would provide insights into its electronic transitions and potential reactivity in various chemical processes.
Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of a molecule is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape of molecules. While DFT is computationally expensive for large systems or long simulations, molecular mechanics employs a classical model of forces between atoms, allowing for the efficient exploration of different conformations.
For this compound, MD simulations could be used to simulate the movement of the molecule over time, providing a dynamic picture of its conformational flexibility. These simulations can reveal the preferred orientations of the tetrazole ring relative to the naphthol ring and the hydrogen bonding patterns that might occur in different solvent environments.
Rotational Barriers and Conformational Isomerism
The rotation around the C-N single bond connecting the naphthol and tetrazole rings in this compound is expected to have a specific energy barrier. This rotational barrier determines the ease with which the two ring systems can rotate relative to each other. Theoretical studies on the rotational barriers in substituted naphthalenes and anilines have shown that these barriers can be influenced by steric and electronic effects. acs.orgbenthamdirect.com
A potential energy surface (PES) can be calculated by systematically rotating the dihedral angle between the tetrazole and naphthol rings and calculating the energy at each step using DFT or other methods. The PES would show the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. For this compound, steric hindrance between the hydrogen atoms on the tetrazole ring and the peri-hydrogen on the naphthol ring could lead to a significant rotational barrier, resulting in distinct, stable conformers. The relative energies of these conformers would determine their population at a given temperature.
Intermolecular Interaction Studies
The structure of this compound, featuring both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring), as well as two extended aromatic systems (naphthalene and tetrazole), suggests that its solid-state architecture and interactions in solution are governed by a combination of hydrogen bonding and π-π stacking interactions.
The hydroxyl group (-OH) on the naphthol ring is a potent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.govnih.gov This duality allows for the formation of extensive hydrogen bonding networks. In the solid state, it is highly probable that molecules of this compound would engage in intermolecular hydrogen bonding.
Computational studies on similar tetrazole-containing compounds have shown that the nitrogen atoms at positions 2, 3, and 4 of the tetrazole ring are all potential hydrogen bond acceptors. nih.gov The specific geometry and strength of these bonds would be influenced by the steric and electronic environment of the molecule. It is conceivable that the hydroxyl group of one molecule could form a hydrogen bond with one of the nitrogen atoms of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. In some crystal structures of related compounds, N-H···N, N-H···O, and O-H···N hydrogen bonds are observed, creating elaborate supramolecular architectures. nih.gov
Table 1: Predicted Hydrogen Bond Parameters for this compound (Based on Analogous Systems)
| Donor-H···Acceptor | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |
| O-H···N(tetrazole) | 1.8 - 2.2 | 3 - 7 |
| N-H···O(naphthol) | 1.9 - 2.3 | 2 - 6 |
Note: These values are estimations based on data from similar compounds and may vary for the specific molecule of interest.
The planar aromatic systems of the naphthalene (B1677914) and tetrazole rings are predisposed to engage in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the π-electron clouds, are crucial in stabilizing the crystal packing of many aromatic compounds. nih.gov
Table 2: Predicted π-π Stacking Parameters for this compound (Based on Analogous Systems)
| Interacting Rings | Predicted Centroid-to-Centroid Distance (Å) | Predicted Interaction Energy (kcal/mol) |
| Naphthalene-Naphthalene | 3.5 - 4.0 | -2 to -5 |
| Tetrazole-Tetrazole | 3.4 - 3.8 | -1 to -4 |
| Naphthalene-Tetrazole | 3.6 - 4.2 | -1.5 to -4.5 |
Note: These values are estimations based on data from similar compounds and may vary for the specific molecule of interest.
The potential for this compound to act as a guest in host-guest complexes is an intriguing area for theoretical exploration. Supramolecular hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities that can encapsulate guest molecules. rsc.org Given the hydrophobic nature of the naphthalene moiety, it is likely that this compound could form inclusion complexes with these hosts in aqueous environments.
The driving forces for such complexation would primarily be hydrophobic interactions, supplemented by van der Waals forces and potentially hydrogen bonding between the hydroxyl or tetrazole groups and the functional groups on the rim of the host molecule. Theoretical modeling, such as molecular docking simulations, could predict the preferred orientation of the guest within the host cavity and estimate the binding affinity.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway. nih.govacs.org
The synthesis of this compound would likely proceed through the reaction of 1-cyanonaphthalene with an azide (B81097) source, a common method for tetrazole formation. nih.govyoutube.com Density Functional Theory (DFT) calculations can be employed to model this reaction. A key aspect of this modeling is the location of the transition state—the highest energy point along the reaction coordinate.
By performing a transition state search, the geometry of the transition state can be determined. Subsequent frequency calculations can confirm that it is a true first-order saddle point (characterized by one imaginary frequency). The energy difference between the reactants and the transition state provides the activation energy (Ea) for the reaction, a critical parameter in determining the reaction rate. For the cycloaddition of an azide to a nitrile, the activation barrier is influenced by the electronic nature of the substituents on the nitrile. nih.gov
Table 3: Hypothetical Activation Energies for the Formation of this compound (Illustrative)
| Reaction Step | Computational Method | Basis Set | Predicted Activation Energy (kcal/mol) |
| Azide addition to nitrile | B3LYP | 6-31G(d) | 15 - 25 |
| Ring closure | B3LYP | 6-31G(d) | 5 - 10 |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies for accurate determination.
Beyond identifying the transition state, computational modeling can map the entire reaction pathway, from reactants to products, through intermediates. This involves calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate.
Prediction of Ligand-Metal Binding Affinities and Geometries
Following a comprehensive search of available scientific literature and chemical databases, no specific theoretical or computational studies detailing the prediction of ligand-metal binding affinities and geometries for the compound this compound were found.
While research exists on the coordination chemistry of various other tetrazole-containing ligands and naphthol derivatives with metal ions, data directly pertaining to this compound is not present in the public domain. For instance, studies on compounds such as 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol have explored their synthesis and characterization with metal ions like Cu(II) and Co(II). orientjchem.org Similarly, extensive research has been conducted on the coordination polymers and metal complexes formed with other functionalized tetrazoles and naphthols. rsc.orgrsc.orgnih.govrsc.org
However, for the specific molecule of this compound, the scientific community has not yet published research applying these computational techniques to predict its behavior as a ligand. Therefore, no data tables or detailed research findings on its ligand-metal binding affinities and geometries can be provided at this time.
Further research, including synthesis, characterization, and computational modeling, would be required to elucidate the coordination chemistry of this compound.
Potential Applications of 5 1h Tetrazol 1 Yl 1 Naphthol in Advanced Materials and Systems
Fluorescent Probes and Chemosensors
The inherent fluorescence of the naphthol group in 5-(1H-tetrazol-1-yl)-1-naphthol provides a strong foundation for its use in fluorescent sensing. The tetrazole ring, with its nitrogen atoms, can act as a binding site for various analytes, leading to changes in the photophysical properties of the naphthol fluorophore upon binding.
Development of Selective Ion Sensors (e.g., Metal Ions, Anions)
Naphthol and tetrazole derivatives have independently shown significant promise in the selective detection of both metal ions and anions. The combination of these two functional groups in one molecule could lead to novel chemosensors with enhanced selectivity and sensitivity.
Metal Ion Sensing: The nitrogen atoms of the tetrazole ring can coordinate with metal ions. This interaction can modulate the electronic properties of the entire molecule, leading to a "turn-on" or "turn-off" fluorescent response. For instance, a simple naphthol-based Schiff base has been shown to be a selective "off-on-type" fluorescent sensor for Zn(2+) ions. nih.gov Similarly, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, has been developed as a fluorescent "turn-on" sensor for Al(III) and Zn(II) ions. mdpi.com The binding of the metal ion to the sensor can restrict intramolecular rotation or influence photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) processes, resulting in a significant change in fluorescence intensity.
Anion Sensing: The N-H proton of the tetrazole ring is acidic and can act as a hydrogen bond donor, enabling the selective recognition of anions. Research on 5-(2-Pyrrolo)tetrazoles has demonstrated their high potency for anion recognition, with binding affinities orders of magnitude stronger than similar systems. rsc.org A phenol-naphthol based chemosensor has been reported for the selective fluorescence assay of cyanide ions, where the interaction leads to fluorescence quenching. mdpi.com It is conceivable that this compound could similarly be employed for the detection of anions like fluoride, acetate (B1210297), or cyanide through hydrogen bonding interactions that would perturb the fluorescence of the naphthol moiety.
Table 1: Examples of Naphthol and Tetrazole-Based Ion Sensors This table is based on data for analogous compounds and suggests potential targets for this compound.
| Sensor Type | Target Ion | Observed Response | Reference |
| Naphthol-based Schiff base | Zn(2+) | Fluorescence "turn-on" | nih.gov |
| Tetrazole-naphthol derivative | Al(3+), Zn(2+) | Fluorescence "turn-on" | mdpi.com |
| Phenol-naphthol based | Cyanide (CN-) | Fluorescence quenching | mdpi.com |
| Pyrrolo-tetrazole | Anions | Strong binding affinity | rsc.org |
pH-Responsive Fluorescent Materials
The structure of this compound contains both an acidic proton on the tetrazole ring and a phenolic hydroxyl group on the naphthol ring, making it inherently sensitive to changes in pH. The protonation and deprotonation of these groups can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.
At different pH values, the compound can exist in various ionic forms, each with a distinct fluorescence signature. For example, a fluorescent probe based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol acts as a pH-induced emission "off-on-off" switch over a wide pH range. lookchem.com Similarly, naphthalimide-based fluorescent probes have been developed to monitor pH changes within lysosomes of living cells. semanticscholar.org The fluorescence of this compound is expected to be quenched in its deprotonated (phenolate) form due to photoinduced electron transfer and enhanced in its protonated form. This pH-dependent fluorescence could be harnessed for developing ratiometric pH sensors, which offer greater accuracy by measuring the ratio of fluorescence intensities at two different wavelengths. Such materials could find applications in monitoring pH in biological systems or industrial processes. rsc.orgnih.gov
Detection of Small Molecules and Biomolecules (excluding clinical)
The potential for this compound to form specific interactions with small organic molecules and biomolecules opens up possibilities for its use in their detection. The tetrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the naphthol group provides the fluorescent signal.
For instance, tetrazole derivatives have been investigated for their antioxidant properties, indicating their ability to interact with radical species. nih.gov This suggests potential applications in detecting reactive oxygen species. Furthermore, the derivatization of bioactive small molecules with 5-sulfonyl tetrazole has been shown to enable the chemical tagging of their cellular protein receptors. researchgate.net While not a direct detection method, this highlights the ability of the tetrazole moiety to interact with biological macromolecules. By modifying the structure of this compound, it may be possible to create tailored fluorescent probes for specific small molecules or to monitor enzymatic activity.
Functional Materials and Nanomaterials
Beyond its sensing capabilities, this compound can be utilized as a building block for the creation of functional materials and nanomaterials with tailored properties.
Incorporation into Polymer Matrices
The incorporation of fluorescent molecules into polymer matrices is a common strategy for developing solid-state sensors and functional materials. Tetrazole derivatives have been successfully integrated into polymer backbones. For example, energetic polymers have been synthesized by the nucleophilic substitution of 5-aminotetrazole (B145819) onto a poly(epichlorohydrin)-butanediol backbone. nih.gov The synthesis of poly-5-vinyltetrazoles from 5-vinyl-1H-tetrazole demonstrates the feasibility of creating polymers with a high density of tetrazole units. mdpi.com
By functionalizing this compound with a polymerizable group, such as a vinyl or glycidyl (B131873) ether group, it could be copolymerized with other monomers to create fluorescent polymers. These polymers could exhibit the desirable mechanical properties of the polymer matrix combined with the sensing or optical properties of the appended naphthol-tetrazole unit. Such materials could be used to create fluorescent films, fibers, or nanoparticles for a variety of applications.
Table 2: Examples of Polymers Incorporating Tetrazole Derivatives This table illustrates the potential for creating polymers based on this compound.
| Polymer System | Monomer/Functional Group | Polymerization Method | Potential Application | Reference |
| Poly(N-glycidyl-5-aminotetrazole) | 5-aminotetrazole | Nucleophilic substitution | Energetic binders | nih.gov |
| Poly-5-vinyltetrazole | 5-vinyl-1H-tetrazole | Not specified | Nitrogen-rich materials | mdpi.com |
Role in Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. They provide a powerful method for modifying the chemical and physical properties of surfaces at the molecular level. nih.govrsc.org Alkanethiols on gold are a classic example of SAMs. nih.gov
To create a SAM from this compound, the molecule would first need to be functionalized with a surface-anchoring group, such as a thiol (-SH) or a disulfide (-S-S-). This modified molecule could then be assembled onto a suitable substrate, like a gold surface. The resulting SAM would present the naphthol-tetrazole units at the interface, creating a surface with specific chemical and optical properties.
Such functionalized surfaces could be used to develop highly sensitive and reusable sensor platforms. The close proximity and ordered arrangement of the sensing molecules in a SAM can lead to cooperative effects and enhanced sensitivity. The tetrazole groups could act as specific binding sites for analytes, and the fluorescence of the naphthol groups could be monitored to detect binding events. The ability to control the surface properties at the nanoscale makes SAMs of this compound derivatives a promising avenue for the development of advanced sensor devices.
Surface Functionalization of Nanoparticles
The functionalization of nanoparticle surfaces is critical for their stability, dispersibility, and targeted application. Tetrazole derivatives are well-suited for this purpose due to the coordinating ability of the nitrogen-rich ring system with a wide range of metal and metal oxide nanoparticles. The tetrazole moiety in this compound can act as an effective anchoring group to the nanoparticle surface.
The versatile nature of the tetrazole ring allows it to bind to various nanomaterials, including those based on iron, copper, and zinc. nih.govnih.gov The naphthol component of the molecule offers a platform for introducing additional functionalities. For instance, the hydroxyl group can be further derivatized, or the aromatic naphthyl group can influence the optical or electronic properties of the functionalized nanoparticle. This dual functionality makes this compound a promising candidate for creating tailored nanoparticle systems for applications in sensing, imaging, and catalysis.
Table 1: Examples of Tetrazole Derivatives in Nanoparticle Functionalization
| Nanoparticle Material | Tetrazole Derivative Used for Functionalization | Purpose of Functionalization |
| Magnetic Nanoparticles (Fe₃O₄) | Methionine-coated Fe₃O₄ nanoparticles | Catalysis, easy separation |
| Silica-coated Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Functionalized superparamagnetic Fe₃O₄·SiO₂ | Synthesis of tetrazole derivatives |
| Palladium on Magnetic Boehmite Nanoparticles | Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) | Green synthesis of 5-substituted tetrazoles |
This table presents examples of how tetrazole derivatives are used to functionalize various nanoparticles for catalytic applications, illustrating the potential role of this compound in similar systems.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and stable materials for OLEDs is a major focus of materials science. The unique combination of an electron-donating naphthol group and an electron-withdrawing tetrazole group in this compound suggests its potential as a multifunctional material in OLED device architectures.
Naphthalene (B1677914) and its derivatives are known for their hole-transporting capabilities due to their electron-rich aromatic nature. Conversely, nitrogen-containing heterocycles like tetrazoles are typically electron-deficient and can facilitate electron transport. The intramolecular donor-acceptor character of this compound may result in bipolar transport properties, enabling it to transport both holes and electrons effectively. This is a highly desirable characteristic for emitting layer materials in OLEDs, as it can lead to a more balanced charge injection and recombination, thereby improving device efficiency and lifetime.
Naphthalene-based materials are widely recognized as excellent blue-light-emitting chromophores. The naphthol moiety in this compound is expected to be fluorescent. The attachment of the tetrazole ring can modulate the electronic structure of the naphthol core, leading to a tuning of the emission color and potentially enhancing the fluorescence quantum yield. The rigid structure of the molecule could also help to minimize non-radiative decay processes, leading to more efficient light emission. Research on naphthalimide derivatives has shown that modifications to the naphthalene core can lead to efficient green and blue emitters for OLED applications.
Table 2: Performance of Naphthalene-Based Emitters in OLEDs
| Naphthalene Derivative | Emission Color | Peak Emission (nm) | Application |
| 1,4-polynaphthalene | Blue | Not specified | Blue-emitting materials in OLEDs. |
| 4-(2-fenoxi-p-xileno)-N-methyl-1,8-naphthalimide (NPOX) | Blue | 465 | Emitting layer in OLEDs. |
| Naphthalimide-based compounds (RB-08 to RB-11) | Green | 520 | Green emitters for OLED applications. |
This table summarizes the emission characteristics of various naphthalene derivatives in OLEDs, providing a basis for the potential performance of this compound as a fluorescent emitter.
Catalysis and Organocatalysis
The structural features of this compound, specifically the presence of multiple nitrogen atoms in the tetrazole ring and the hydroxyl group on the naphthol ring, make it a compelling candidate for applications in catalysis, both as a chiral organocatalyst and as a ligand for metal-based catalysts.
Chiral derivatives of this compound could be potent organocatalysts for asymmetric synthesis. The naphthol hydroxyl group is a well-established platform for introducing chirality, as exemplified by the renowned BINOL catalysts. A chiral version of this compound could act as a bifunctional catalyst, where the acidic hydroxyl group and the basic nitrogen atoms of the tetrazole ring can simultaneously activate the electrophile and nucleophile in a chemical reaction. This cooperative activation is a powerful strategy for achieving high enantioselectivity. For instance, cinchona alkaloid-derived organocatalysts with sulfonamide moieties have been successfully used in asymmetric sulfa-Michael additions. nih.gov
The tetrazole ring and the naphthol hydroxyl group can act as a bidentate ligand, coordinating to a metal center to form a stable complex. Such complexes could be employed as homogeneous catalysts in a variety of organic transformations. The electronic properties of the ligand can be tuned by modifying the substituents on the naphthol or tetrazole rings, thereby influencing the activity and selectivity of the metal catalyst.
Furthermore, this compound could be immobilized on a solid support, such as a polymer or silica (B1680970), to create a heterogeneous catalyst. This would offer the advantages of easy separation and recyclability of the catalyst, which are crucial for sustainable chemical processes. The use of tetrazole derivatives in combination with various metals, including cobalt and palladium, has been shown to be effective in promoting a range of chemical reactions. nih.gov
Table 3: Examples of Tetrazole-Based Ligands in Catalysis
| Catalyst System | Catalytic Reaction | Key Features |
| Cobalt(II) complex with a tetradentate ligand | [3+2] cycloaddition of NaN₃ to organonitriles | Homogeneous catalysis for tetrazole synthesis. |
| L-Proline | Synthesis of triazole and tetrazole derivatives | Organocatalyst, acts as a Brønsted acid and chiral auxiliary. |
| Nanomaterial-supported catalysts | Green synthesis of tetrazoles | Heterogeneous catalysis, high efficiency, and reusability. nih.govnih.gov |
This table provides examples of how tetrazole-containing compounds and their derivatives are utilized in various catalytic systems, highlighting the potential of this compound as a versatile ligand.
Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like frequency conversion, optical switching, and data storage. The NLO response in organic molecules is often rooted in their molecular structure, particularly in "push-pull" systems where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability (β), which is a key measure of second-order NLO activity. researchgate.netrsc.orgjhuapl.edu
The molecular architecture of this compound inherently possesses the characteristics of a push-pull system. The hydroxyl (-OH) group at the 1-position of the naphthalene ring acts as a potent electron donor, while the tetrazole ring is a well-established electron-withdrawing group. These two components are connected via the naphthalene π-system, which serves as the conjugated bridge. This Donor-π-Acceptor (D-π-A) configuration is a strong indicator of potential second-order NLO properties.
Research on other push-pull tetrazole derivatives has demonstrated their significant NLO activity. researchgate.netsemanticscholar.org For instance, 2,5-disubstituted tetrazoles featuring donor groups like N,N-diphenylamino and an acceptor like a p-nitrophenyl group have shown substantial first hyperpolarizability (β) values. researchgate.netrsc.org These studies have confirmed that the tetrazole moiety can act as an effective π-linker and that its combination with strong donor and acceptor groups leads to efficient ICT, which is a prerequisite for a high NLO response. semanticscholar.org By analogy, this compound is expected to exhibit a notable NLO response, with the naphthalene ring enhancing the π-conjugation between the hydroxyl donor and the tetrazole acceptor. The efficiency of this ICT process is a critical determinant of the material's NLO properties. rsc.org
Table 1: Analysis of this compound as a Potential NLO Material
| Structural Component | Role in NLO Properties | Comparative Notes |
| -OH group (on Naphthalene) | Electron Donor (Push) | The hydroxyl group is a well-known electron-donating substituent that initiates the intramolecular charge transfer. |
| Naphthalene Ring | π-Conjugated Bridge | Provides a large, polarizable electron system to facilitate charge transfer between the donor and acceptor. Its extended conjugation is expected to be more effective than a simple benzene (B151609) ring. |
| Tetrazole Ring | Electron Acceptor (Pull) | The nitrogen-rich heterocyclic ring acts as the electron-withdrawing terminus for the charge-transfer process. Studies on other tetrazoles confirm their acceptor capability in NLO systems. researchgate.netsemanticscholar.org |
| Overall Molecule | Donor-π-Acceptor System | The molecular structure aligns with the classic "push-pull" design for second-order NLO materials, suggesting a potentially high first hyperpolarizability (β). researchgate.net |
Exploration in Molecular Recognition and Supramolecular Chemistry (excluding clinical)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Molecular recognition, the specific binding of a host molecule to a guest, is the fundamental principle that governs the assembly of these complex architectures. The compound this compound is an excellent candidate for designing supramolecular systems due to its array of functional groups capable of forming specific and directional non-covalent interactions.
The primary interactions that this molecule can engage in are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The 1H-tetrazole ring features an acidic N-H proton, which can act as a hydrogen bond donor. researchgate.net The remaining nitrogen atoms in the tetrazole ring have lone pairs of electrons and can serve as potent hydrogen bond acceptors. acs.orgnih.gov Furthermore, the hydroxyl group of the naphthol moiety is a classic hydrogen bond donor (O-H) and can also act as an acceptor via its oxygen lone pairs. This multiplicity of donor and acceptor sites allows for the formation of robust and directional hydrogen-bonded networks, such as dimers, chains, and sheets. asianpubs.orgnih.gov For example, a common motif could involve the hydroxyl group of one molecule donating a hydrogen bond to a nitrogen acceptor on the tetrazole ring of a neighboring molecule.
π-π Stacking: The large, electron-rich surface of the naphthalene ring is highly conducive to π-π stacking interactions. tandfonline.com These interactions, driven by dispersion forces, are a significant stabilizing force in the assembly of aromatic molecules. nih.gov In a supramolecular structure formed by this compound, π-π stacking between the naphthalene cores would likely play a crucial role in organizing the molecules into well-defined, extended architectures in the solid state. researchgate.netbenthamopenarchives.com The interplay between the highly directional hydrogen bonds and the less directional but significant π-π stacking can lead to the formation of complex and predictable three-dimensional structures. asianpubs.org
The combination of these interaction types makes this compound a versatile building block, or "tecton," for crystal engineering and the design of host-guest systems for molecular recognition. The specific geometry of the hydrogen-bonding sites and the broad surface area for stacking could be exploited to create cavities for the selective binding of small molecules or ions.
Table 2: Potential Non-covalent Interactions in this compound for Supramolecular Assembly
| Interaction Type | Donor/Acceptor Sites on the Molecule | Potential Supramolecular Motifs |
| Hydrogen Bond | Donors: N1-H of tetrazole, O-H of naphthol.Acceptors: N2, N3, N4 of tetrazole; Oxygen of naphthol. | Dimer formation (e.g., O-H···N), catemeric chains, 2D sheets. researchgate.netnih.govrsc.org |
| π-π Stacking | Face of the naphthalene aromatic ring system. | Parallel-displaced or T-shaped stacking, leading to columnar or layered structures. tandfonline.comnih.gov |
| Combined Interactions | Interplay of hydrogen bonds and π-π stacking. | Complex 3D networks, host-guest complexes, porous materials. The directionality of hydrogen bonds guides the primary assembly, which is then stabilized by π-π interactions. |
Future Research Directions and Challenges in 5 1h Tetrazol 1 Yl 1 Naphthol Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 5-(1H-tetrazol-1-yl)-1-naphthol and its derivatives is a primary focus. Traditional methods often involve harsh conditions and toxic reagents. scielo.br Future research will likely prioritize "green" chemistry principles, exploring routes that are both efficient and sustainable. beilstein-archives.orgrsc.org
Key areas of investigation include:
Catalyst Development: The use of reusable and environmentally benign catalysts, such as metal-organic frameworks (MOFs) and zeolites, is a promising avenue. rsc.orgnih.gov For instance, a recent study demonstrated the use of a recyclable heterogeneous nickel hydroxide (B78521) nanoparticle catalyst for the synthesis of 5-substituted 1H-tetrazoles in water. aston.ac.uk Another approach utilized silica (B1680970) sulfuric acid as a solid acid catalyst for the [3+2] cycloaddition of nitriles and sodium azide (B81097). mdpi.com
Alternative Reaction Media: Moving away from traditional organic solvents towards greener alternatives like water or solvent-free conditions is a significant goal. aston.ac.uknih.gov
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules like tetrazole derivatives in a single step from readily available starting materials. beilstein-archives.orgacs.orgbeilstein-journals.org Electrochemical MCRs are also being explored as a novel approach. rsc.org
Exploration of Derivatization for Enhanced Functionality
The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications. mdpi.com Derivatization can enhance various characteristics, including biological activity and material properties. lifechemicals.com
Future research will likely focus on:
Introducing Diverse Functional Groups: The introduction of various substituents onto the naphthol or tetrazole rings can significantly alter the molecule's electronic and steric properties.
Synthesis of Hybrid Molecules: Combining the this compound core with other pharmacologically active heterocycles, such as pyrazole, thiazole, or thiophene, could lead to novel compounds with enhanced biological profiles. nih.govnih.gov
Post-Modification Strategies: Developing robust methods for the late-stage functionalization of the tetrazole ring will allow for the rapid generation of diverse compound libraries. researchgate.net
Investigation of Advanced Material Applications Beyond Current Scope
While tetrazole derivatives are known for their applications in medicine and as energetic materials, there is significant potential for their use in other advanced materials. aston.ac.uklifechemicals.commdpi.com
Future research directions include:
Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, making this compound a promising building block for the construction of functional MOFs for applications such as gas storage. lifechemicals.com
Polymeric Materials: Incorporating the this compound moiety into polymer backbones could lead to materials with unique thermal, optical, or electronic properties. lifechemicals.com For example, a microporous organic polymer containing tetrazole fragments has shown high efficacy and selectivity in capturing CO2 gas. lifechemicals.com
Energetic Materials: The high nitrogen content and heat of formation of the tetrazole ring make it a key component in the design of high-energy-density materials. tandfonline.comrsc.orgresearchgate.net Research is ongoing to engineer bistetrazole derivatives with improved detonation properties and stability. rsc.org
Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. mdpi.comnih.gov
Key challenges and research areas include:
Role of Catalysts: Investigating the precise role of metal catalysts in promoting the cycloaddition reaction between nitriles and azides to form the tetrazole ring is crucial for designing more efficient catalytic systems. nih.gov
Tautomerism and Regioselectivity: The tetrazole ring can exist in different tautomeric forms, and alkylation can lead to a mixture of regioisomers. mdpi.commdpi.com Understanding the factors that control tautomerism and regioselectivity is critical for achieving selective synthesis.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of reactants and products, aiding in the rational design of experiments. rsc.orgnih.gov
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the unique properties of this compound with inorganic components opens up new possibilities for advanced applications.
Future research could explore:
Nanoparticle Functionalization: Attaching this compound derivatives to the surface of nanoparticles can modify their properties and create new functionalities. For instance, starch, a natural polymer, can be used as a dispersant for nanoparticles in various applications. uwaterloo.ca
Hybrid Catalysts: Developing hybrid catalysts that incorporate the this compound moiety into an inorganic support could lead to enhanced catalytic activity and stability.
Sensors: The integration of this compound into hybrid systems could be explored for the development of novel chemical sensors. A derivative of a 5-substituted 1H-tetrazole has been shown to be effective in detecting hydrogen peroxide. aston.ac.uk
Addressing Stereochemical Challenges in Chiral Analogues
The synthesis of enantiomerically pure chiral analogues of this compound presents a significant challenge but holds great promise for applications in asymmetric catalysis and medicinal chemistry. nih.govmdpi.com
Key areas for future investigation include:
Asymmetric Synthesis: Developing novel stereoselective synthetic methods is crucial for obtaining chiral tetrazole derivatives with high enantiopurity. nih.govresearchgate.net This includes the use of chiral catalysts and auxiliaries.
Chiral Organocatalysts: Chiral 5-substituted tetrazoles have been recognized as efficient organocatalysts in various asymmetric transformations. acs.orgnih.gov The synthesis and application of novel chiral binaphthylazepine tetrazole organocatalysts have been explored. mdpi.com
Stereochemical Characterization: Advanced analytical techniques, such as Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of complex chiral molecules. mdpi.com
Theoretical Prediction of Novel Properties and Reactivities
Computational chemistry plays an increasingly important role in predicting the properties and reactivity of new molecules before their synthesis, saving time and resources. mdpi.comnih.govresearchgate.net
Future research will leverage theoretical methods to:
Predict Physicochemical Properties: DFT and other computational methods can be used to predict key properties such as electronic structure, molecular electrostatic potential, and reactivity indices. mdpi.comresearchgate.net
Design Novel Molecules: Computational screening can be used to identify promising new derivatives of this compound with desired properties for specific applications.
Understand Structure-Property Relationships: Theoretical studies can help to establish clear relationships between the molecular structure of these compounds and their observed properties, guiding the design of new materials and biologically active agents. tandfonline.com
Challenges in Scalability and Industrial Relevance (from an academic perspective)
The transition from laboratory-scale synthesis to industrially relevant production of this compound and related compounds is fraught with challenges that are actively being addressed in academic research. These challenges primarily revolve around the safety, efficiency, and environmental impact of the synthetic methodologies.
A significant hurdle in the scalability of many tetrazole syntheses is the use of potentially hazardous reagents, such as sodium azide. While effective for the crucial [3+2] cycloaddition reaction that forms the tetrazole ring, sodium azide is highly toxic and explosive, particularly when used with metal salts or strong acids. Academic research is focused on developing safer alternatives and processes. researchgate.netmdpi.com One promising avenue is the use of trimethylsilyl (B98337) azide as a safer azide source. mdpi.com Another approach involves the development of continuous flow processes, which can minimize the accumulation of hazardous intermediates and allow for better control over reaction conditions, thus enhancing safety and scalability.
Furthermore, the development of robust and recyclable catalysts is a key area of research for improving the industrial viability of tetrazole synthesis. researchgate.net Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. researchgate.net To overcome this, researchers are exploring the use of heterogeneous catalysts, particularly magnetic nanoparticles functionalized with catalytic species. researchgate.netekb.eg These nanocatalysts offer high efficiency and can be easily recovered using an external magnet, making the process more economical and environmentally friendly. The use of such catalysts could be instrumental in scaling up the production of this compound.
A summary of challenges and potential academic solutions is presented in the table below:
| Challenge | Potential Academic Solution | Key Research Areas |
| Safety of Reagents | Use of safer azide sources (e.g., trimethylsilyl azide) mdpi.com | Development of novel, less hazardous azide precursors and reagents. |
| Development of continuous flow processes researchgate.net | Microreactor technology and process optimization for tetrazole synthesis. | |
| Synthetic Efficiency | Utilization of multicomponent reactions (MCRs) beilstein-journals.orgacs.orgnih.gov | Design of new MCRs for diverse tetrazole scaffolds and optimization of reaction conditions. |
| One-pot synthesis procedures researchgate.net | Combining multiple synthetic steps into a single reaction vessel to reduce purification steps and waste. | |
| Catalyst Recovery and Reuse | Development of heterogeneous catalysts researchgate.netresearchgate.net | Synthesis of novel solid-supported catalysts with high activity and stability. |
| Application of magnetic nanocatalysts researchgate.netekb.eg | Functionalization of magnetic nanoparticles with active catalytic sites for easy separation and reuse. |
Emerging Research Frontiers for Tetrazole-Naphthol Scaffolds
The unique structural combination of the electron-rich tetrazole ring and the aromatic naphthol system opens up a wide array of possibilities for future research. The inherent properties of this scaffold make it a promising candidate for applications beyond its traditional use in medicinal chemistry.
One of the most exciting emerging frontiers is in the field of materials science . The nitrogen-rich tetrazole moiety is an excellent ligand for coordinating with metal ions, making tetrazole-naphthol derivatives ideal building blocks for the synthesis of metal-organic frameworks (MOFs) . These porous materials have potential applications in gas storage, separation, and catalysis. The naphthol group can be further functionalized to tune the properties of the resulting MOFs, such as pore size and chemical environment.
Another promising area is the development of novel polymers . The incorporation of the tetrazole-naphthol scaffold into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, and unique optical properties. Recent research has demonstrated the synthesis of polymers decorated with 1,5-disubstituted tetrazoles via thiol-ene polymerization, paving the way for new biomaterials and energy storage-relevant materials. conicet.gov.ar
The photophysical properties of tetrazole-naphthol scaffolds also warrant further investigation. The naphthalene (B1677914) unit is a well-known fluorophore, and its combination with the tetrazole ring could lead to the development of novel fluorescent sensors for the detection of metal ions or other analytes. The interaction of the analyte with the tetrazole ring could modulate the fluorescence of the naphthol moiety, providing a sensitive detection mechanism.
In the realm of medicinal chemistry , while the bioisosteric replacement of carboxylic acids is a well-established application of tetrazoles, new frontiers are emerging. researchgate.netresearchgate.net The tetrazole-naphthol scaffold can be used as a rigid platform for the design of inhibitors targeting specific protein-protein interactions or enzyme active sites. For instance, 1,5-disubstituted tetrazoles are being explored as antagonists for the PD-1/PD-L1 immune checkpoint, offering a potential new strategy for cancer immunotherapy. rsc.org The unique three-dimensional structure of the tetrazole-naphthol scaffold could be exploited to design potent and selective inhibitors for a variety of therapeutic targets.
A summary of emerging research frontiers is provided below:
| Research Frontier | Potential Application | Key Research Focus |
| Materials Science | Metal-Organic Frameworks (MOFs) | Synthesis of novel tetrazole-naphthol ligands for the construction of functional MOFs with tailored properties. |
| Novel Polymers conicet.gov.ar | Incorporation of the tetrazole-naphthol scaffold into polymer backbones to create materials with enhanced properties. | |
| Photophysical Properties | Fluorescent Sensors | Design and synthesis of tetrazole-naphthol-based fluorescent probes for the detection of biologically and environmentally important species. |
| Medicinal Chemistry | Targeted Drug Design | Development of potent and selective inhibitors of enzymes and protein-protein interactions based on the tetrazole-naphthol scaffold. rsc.org |
| Bioisosteric Scaffolds researchgate.netresearchgate.net | Exploration of the tetrazole-naphthol moiety as a scaffold for the development of new therapeutic agents for a range of diseases. |
Q & A
Q. Q1. What are the most reliable synthetic routes for 5-(1H-tetrazol-1-yl)-1-naphthol, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cycloaddition of 1-naphthol-derived nitriles with sodium azide in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or TiCl₄·SiO₂) under reflux conditions . Continuous flow technology improves yield (up to 85%) and reduces side reactions by enhancing heat transfer and reaction homogeneity . Purity is optimized via recrystallization (ethanol/water mixtures) and confirmed by HPLC (C18 column, acetonitrile/water mobile phase). X-ray crystallography (SHELXL refinement) provides structural validation .
Advanced Synthetic Challenges
Q. Q2. How does regioselectivity affect the alkylation of this compound, and what strategies mitigate undesired products?
Methodological Answer: Regioselectivity in alkylation is influenced by steric hindrance at the tetrazole N1/N2 positions and electronic effects of the naphthol moiety. For example, bulky alkylating agents (e.g., benzyl bromide) favor N1 substitution due to reduced steric clash. Kinetic studies (NMR monitoring) and DFT calculations identify transition states to guide solvent choice (e.g., DMF stabilizes charged intermediates) . Column chromatography (silica gel, ethyl acetate/hexane) isolates the dominant regioisomer (>90% purity) .
Structural and Spectroscopic Analysis
Q. Q3. What spectroscopic techniques resolve tautomeric ambiguity in this compound?
Methodological Answer: Low-temperature matrix-isolation IR spectroscopy (10 K) combined with UV irradiation distinguishes tautomers (1H vs. 2H-tetrazole forms). Computational studies (B3LYP/6-311++G**) predict vibrational frequencies, which are matched to experimental FTIR peaks (e.g., 1560 cm⁻¹ for N–H bending in 1H-tautomer) . Solid-state NMR (¹³C CP/MAS) further confirms tautomeric dominance in crystalline phases .
Stability and Degradation
Q. Q4. How does thermal and photolytic degradation impact this compound in experimental settings?
Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass spectrometry identifying naphthalene derivatives as primary pyrolytic byproducts . Photostability studies (UV-Vis, 254 nm) reveal tetrazole ring cleavage under prolonged exposure, forming 1-naphthol and nitrogen oxides. Stabilizers like BHT (0.1% w/w) reduce degradation during photochemical reactions .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
Methodological Answer: Standard disk diffusion assays (Mueller-Hinton agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains quantify inhibition zones. Minimum inhibitory concentration (MIC) is determined via microbroth dilution (96-well plates, 24 h incubation). Synergy with β-lactams is tested using checkerboard assays, with fractional inhibitory concentration (FIC) indices <0.5 indicating potentiation .
Computational Modeling
Q. Q6. How can molecular dynamics (MD) simulations predict the binding affinity of this compound to bacterial targets?
Methodological Answer: Docking studies (AutoDock Vina) with S. aureus dihydrofolate reductase (PDB: 3SRW) identify key interactions: tetrazole N3 with Thr121 and naphthol O–H with Asp27. MD simulations (GROMACS, CHARMM36 force field) over 100 ns validate binding stability (RMSD <2.0 Å). Free energy perturbation (FEP) calculations quantify ΔGbinding, correlating with experimental IC₅₀ values .
Analytical Quantification in Mixtures
Q. Q7. What advanced algorithms improve the quantification of this compound in complex matrices?
Methodological Answer: Three-dimensional fluorescence spectroscopy coupled with improved FastICA-SVR (support vector regression) resolves overlapping peaks in mixtures. Excitation-emission matrices (EEMs) are decomposed via negative entropy-based FastICA, achieving RMSEP <0.12 μg·L⁻¹. Validation via spike-and-recovery in synthetic wastewater shows 96–105% accuracy .
Crystallographic Data Contradictions
Q. Q8. How should researchers address discrepancies in reported crystal structures of this compound derivatives?
Methodological Answer: Re-refinement of raw diffraction data (CIF files) using SHELXL-2018 resolves conflicts in bond lengths and angles. Hydrogen bonding networks are re-evaluated via Hirshfeld surface analysis (CrystalExplorer). If twinning is suspected (e.g., high Rint values), data integration in XDS followed by TWINABS scaling corrects for pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
